Fgfr-IN-8

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

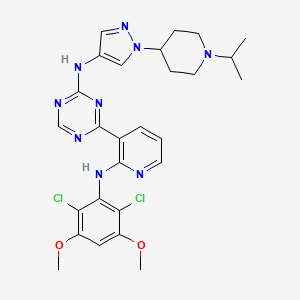

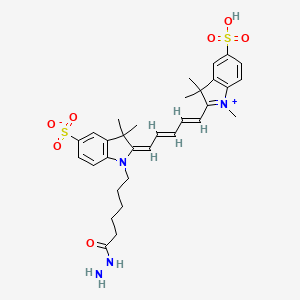

Fgfr-IN-8 es un potente e inhibitor selectivo de la señalización del receptor del factor de crecimiento de fibroblastos (FGFR). Los FGFR son una familia de receptores tirosina cinasas que desempeñan funciones cruciales en varios procesos celulares, incluida la proliferación celular, la diferenciación, la migración y la supervivencia. La desregulación de la señalización de FGFR está implicada en numerosas enfermedades, incluidos los cánceres, lo que hace que los inhibidores de FGFR como this compound sean valiosos en la investigación terapéutica .

Métodos De Preparación

La síntesis de Fgfr-IN-8 implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones subsecuentes en condiciones específicas. La ruta sintética generalmente comienza con la preparación de un andamiaje central, seguido de modificaciones de grupos funcionales para lograr la estructura del inhibidor deseada. Los métodos de producción industrial pueden implicar la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para maximizar el rendimiento y la pureza .

Análisis De Reacciones Químicas

Fgfr-IN-8 experimenta varias reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno, generalmente utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos. Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ácidos, bases, solventes y catalizadores.

Aplicaciones Científicas De Investigación

Fgfr-IN-8 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto de herramienta para estudiar las vías de señalización de FGFR y su papel en varios procesos químicos.

Biología: Se emplea en estudios de cultivo celular para investigar los efectos de la inhibición de FGFR en la proliferación, la diferenciación y la supervivencia celular.

Medicina: Se explora como un posible agente terapéutico para tratar cánceres y otras enfermedades asociadas con la desregulación de FGFR.

Mecanismo De Acción

Fgfr-IN-8 ejerce sus efectos uniéndose al sitio de unión al ATP de los FGFR, inhibiendo así su actividad cinasa. Esto evita la fosforilación y activación de las vías de señalización aguas abajo, como las vías MAPK / ERK y PI3K / AKT, que están involucradas en la proliferación, la supervivencia y la migración celular. Al bloquear estas vías, this compound puede inhibir eficazmente el crecimiento y la supervivencia de las células cancerosas .

Comparación Con Compuestos Similares

Fgfr-IN-8 se compara con otros inhibidores de FGFR, como:

Infigratinib: Un inhibidor pan-FGFR utilizado para tratar el colangiocarcinoma con reordenamientos de FGFR2.

Erdafitinib: Un inhibidor de la tirosina cinasa FGFR aprobado para tratar el carcinoma urotelial con alteraciones de FGFR2 o FGFR3.

Pemigatinib: Un inhibidor de FGFR1/2/3 utilizado para tratar el colangiocarcinoma con fusiones de FGFR2. This compound es único debido a su alta selectividad y potencia contra los FGFR, lo que lo convierte en una herramienta valiosa tanto en contextos de investigación como terapéuticos.

Propiedades

Fórmula molecular |

C27H31Cl2N9O2 |

|---|---|

Peso molecular |

584.5 g/mol |

Nombre IUPAC |

4-[2-(2,6-dichloro-3,5-dimethoxyanilino)pyridin-3-yl]-N-[1-(1-propan-2-ylpiperidin-4-yl)pyrazol-4-yl]-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C27H31Cl2N9O2/c1-16(2)37-10-7-18(8-11-37)38-14-17(13-33-38)34-27-32-15-31-26(36-27)19-6-5-9-30-25(19)35-24-22(28)20(39-3)12-21(40-4)23(24)29/h5-6,9,12-16,18H,7-8,10-11H2,1-4H3,(H,30,35)(H,31,32,34,36) |

Clave InChI |

QPGRMRIBWAFOOC-UHFFFAOYSA-N |

SMILES canónico |

CC(C)N1CCC(CC1)N2C=C(C=N2)NC3=NC=NC(=N3)C4=C(N=CC=C4)NC5=C(C(=CC(=C5Cl)OC)OC)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-cyano-3-(2,3-dihydroimidazo[1,2-c]quinazolin-9-yloxy)phenyl]propane-1-sulfonamide](/img/structure/B12395849.png)

![N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12395859.png)

![(R)-(3-Aminopiperidin-1-yl)(2-(1-(4-fluorobenzyl)-1H-indol-2-yl)-3-methylimidazo[1,2-a]pyridin-7-yl)methanone](/img/structure/B12395902.png)